molecular formula C12H14N2S2 B139245 Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate CAS No. 152382-32-6

Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate

Cat. No. B139245
M. Wt: 250.4 g/mol
InChI Key: KXLCQFVJJJDPNN-UHFFFAOYSA-N
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Description

“Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate” is a versatile chemical compound widely used in scientific research1. Its unique properties make it ideal for applications in various fields like organic synthesis, drug development, and material science1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate”. However, it’s worth noting that similar compounds are often synthesized through condensation reactions2.



Molecular Structure Analysis

The molecular structure of “Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate” is represented by the formula C12H14N2S23. However, detailed structural information such as bond lengths and angles could not be found in the available resources.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate” are not available in the searched resources. However, similar compounds are known to participate in a variety of reactions, including condensation and substitution reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate” are not explicitly mentioned in the available resources. However, similar compounds often exhibit properties such as solubility in organic solvents, stability under standard conditions, and reactivity with various chemical reagents3.


Scientific Research Applications

Chemical Synthesis and Catalytic Applications

Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate is part of a broader class of compounds involved in chemical synthesis and catalytic applications. For instance, binuclear oxalamidinate complexes have been synthesized through reactions involving similar trimethylphenyl structures. These complexes exhibit significant catalytic activity in CC linking reactions, such as the Heck reaction and Kumada cross-coupling, showcasing their utility in organic synthesis and the pharmaceutical industry (Lamm et al., 2003).

Material Science and Polymer Research

In the realm of material science, specifically in the development of polyimides for gas separation, derivatives of 2,4,6-trimethylphenyl compounds have been utilized to create high-performance materials. These materials exhibit desirable properties for the separation of gases, indicating the potential application of Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate in enhancing polymer functionalities for industrial gas separation processes (Al-Masri et al., 2000).

Organic Electronics and Sensing Technologies

Compounds containing the 2,4,6-trimethylphenyl group have been investigated for their electronic and optical properties, which are critical in the development of organic electronics and sensing technologies. For example, research on fluorescent acridinyl indicators with structural similarities has demonstrated their potential in the optical determination of low-level water concentrations in organic solvents. This highlights the possible application of Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate in the creation of advanced sensing materials for environmental monitoring and industrial quality control (Citterio et al., 2001).

Advanced Chemical Reactions and Mechanistic Studies

The study of trimethylphenyl compounds has also contributed to our understanding of complex chemical reactions and mechanisms. For example, the thermal rearrangement of certain 2-aryl-1-cyanoindazol-3-ones into benzimidazo[2,1-b]-quinazolones has been explored, providing insights into reaction kinetics, energies, and mechanisms. Such research could inform the design of new chemical processes involving Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate, enhancing the efficiency and selectivity of synthetic strategies in organic chemistry (Bird & Kapili, 1987).

Safety And Hazards

The specific safety and hazard information for “Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate” is not available in the searched resources. However, similar compounds often require careful handling due to their reactivity and potential toxicity3.


Future Directions

“Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate” is a versatile compound with potential applications in various fields like organic synthesis, drug development, and material science1. Future research may focus on exploring these applications further and optimizing the synthesis and handling of this compound.


Please note that this analysis is based on the available resources and may not cover all aspects of “Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate”. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

[methylsulfanyl-(2,4,6-trimethylphenyl)sulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-8-5-9(2)11(10(3)6-8)16-12(15-4)14-7-13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLCQFVJJJDPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC(=NC#N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650207
Record name Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate

CAS RN

152382-32-6
Record name Methyl 2,4,6-trimethylphenyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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